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molecular formula C12H16O4 B8383423 Methyl 2-hydroxy-6-isobutoxybenzoate

Methyl 2-hydroxy-6-isobutoxybenzoate

Cat. No. B8383423
M. Wt: 224.25 g/mol
InChI Key: IDXRODQZTQVPPF-UHFFFAOYSA-N
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Patent
US08816090B2

Procedure details

A mixture of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (880 mg, 4.53 mmol), potassium carbonate (1.89 g, 13.7 mmol) and isobutyl iodide (0.52 mL, 4.6 mmol) in N,N-dimethylformamide (5 mL) in a sealed tube was stirred at 80° C. After being stirred for 8 h, additional reagents (potassium carbonate: 2.0 g, 14 mmol; isobutyl bromide: 1.0 mL, 9.2 mmol) were added to the mixture, and the mixture was stirred at 130° C. for 10 h. After cooling to 80° C., methanol (3 mL) was added to the mixture, and the mixture was stirred further 15 h. Then the mixture was cooled to room temperature, diluted with ethyl acetate and washed with brine. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give 836 mg (82%) of the title compound as a solid.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2C(=O)OC(C)(C)[O:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:15](=[O:18])([O-])[O-:16].[K+].[K+].[CH2:21](I)[CH:22]([CH3:24])[CH3:23].[CH2:26](Br)C(C)C>CN(C)C=O.C(OCC)(=O)C.CO>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([O:7][CH2:21][CH:22]([CH3:24])[CH3:23])[C:11]=1[C:15]([O:16][CH3:26])=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
OC1=CC=CC=2OC(OC(C21)=O)(C)C
Name
Quantity
1.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C(C)C)I
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for 8 h
Duration
8 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 130° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 80° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred further 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C(=CC=C1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 836 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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